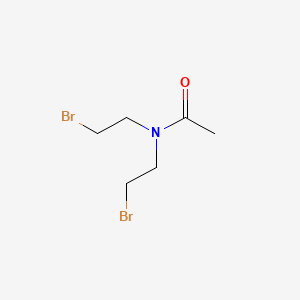
N,N-Bis(2-bromoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-bromoethyl)acetamide is a chemical compound with the molecular formula C6H11Br2NO and a molecular weight of 272.97 g/mol It is characterized by the presence of two bromoethyl groups attached to the nitrogen atom of an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis(2-bromoethyl)acetamide can be synthesized through the reaction of acetamide with 2-bromoethanol in the presence of a suitable base, such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-bromoethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amides or other derivatives.
Hydrolysis: The major products are acetic acid and 2-bromoethylamine.
Applications De Recherche Scientifique
N,N-Bis(2-bromoethyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing bromoethyl groups.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, due to its ability to introduce bromoethyl groups.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-bromoethyl)acetamide involves the reactivity of its bromoethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by attaching bromoethyl moieties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)acetamide: Similar in structure but with chlorine atoms instead of bromine.
N,N-Bis(2-iodoethyl)acetamide: Similar in structure but with iodine atoms instead of bromine.
Uniqueness
N,N-Bis(2-bromoethyl)acetamide is unique due to the presence of bromoethyl groups, which confer distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11Br2NO |
|---|---|
Poids moléculaire |
272.97 g/mol |
Nom IUPAC |
N,N-bis(2-bromoethyl)acetamide |
InChI |
InChI=1S/C6H11Br2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |
Clé InChI |
TZQVLNUHCRWMEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















